molecular formula C22H15Cl2N3O2 B2702858 2-amino-3-benzoyl-N-(3,4-dichlorophenyl)indolizine-1-carboxamide CAS No. 898417-71-5

2-amino-3-benzoyl-N-(3,4-dichlorophenyl)indolizine-1-carboxamide

Cat. No.: B2702858
CAS No.: 898417-71-5
M. Wt: 424.28
InChI Key: CAOTXLXNCMSNHS-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-N-(3,4-dichlorophenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(3,4-dichlorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminoindolizine with benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3,4-dichloroaniline under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions, depending on the specific steps involved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-(3,4-dichlorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and benzoyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

2-amino-3-benzoyl-N-(3,4-dichlorophenyl)indolizine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(3,4-dichlorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-benzoylindolizine-1-carboxamide: Lacks the dichlorophenyl group, which may result in different biological activities and properties.

    3-benzoyl-N-(3,4-dichlorophenyl)indolizine-1-carboxamide: Lacks the amino group, potentially altering its reactivity and applications.

    2-amino-3-(3,4-dichlorophenyl)indolizine-1-carboxamide: Lacks the benzoyl group, which may affect its binding affinity and specificity.

Uniqueness

2-amino-3-benzoyl-N-(3,4-dichlorophenyl)indolizine-1-carboxamide is unique due to the presence of both the benzoyl and dichlorophenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

2-amino-3-benzoyl-N-(3,4-dichlorophenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2/c23-15-10-9-14(12-16(15)24)26-22(29)18-17-8-4-5-11-27(17)20(19(18)25)21(28)13-6-2-1-3-7-13/h1-12H,25H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOTXLXNCMSNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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